molecular formula C18H19NO B12893428 4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole

4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole

Cat. No.: B12893428
M. Wt: 265.3 g/mol
InChI Key: IBHGSRNTANFELJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a biphenyl group substituted with methyl groups and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The biphenyl moiety provides structural rigidity and hydrophobic interactions that enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-3-yl)-4,5-dihydrooxazole is unique due to the presence of both the biphenyl and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4,4-dimethyl-2-[3-(4-methylphenyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C18H19NO/c1-13-7-9-14(10-8-13)15-5-4-6-16(11-15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3

InChI Key

IBHGSRNTANFELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(CO3)(C)C

Origin of Product

United States

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